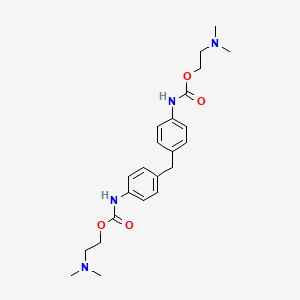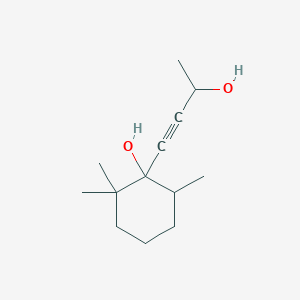
1-Cyclododecen-1-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclododecen-1-YL acetate is an organic compound with the molecular formula C14H24O2. It is an ester derived from cyclododecene and acetic acid. This compound is known for its unique structural properties, which include a twelve-membered ring and an acetate functional group. It is used in various scientific and industrial applications due to its distinctive chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclododecen-1-YL acetate can be synthesized through the esterification of cyclododecene with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclododecen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecenone and other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol group, forming 1-Cyclododecen-1-ol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, under appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclododecenone and other oxidized derivatives.
Reduction: 1-Cyclododecen-1-ol.
Substitution: Various substituted cyclododecene derivatives.
Scientific Research Applications
1-Cyclododecen-1-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclododecen-1-YL acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The twelve-membered ring structure of the compound also allows it to interact with biological membranes and proteins, potentially affecting their function .
Comparison with Similar Compounds
- 2-Cycloocten-1-YL acetate
- 2-Oxo-5-Cyclodecen-1-YL acetate
- 4-Cyclohepten-1-YL acetate
- 2-Cyclododecen-1-ol
- 1-Ethynyl-1-Cyclododecene
- 1-Cyclododecene-1-Carboxylic acid
Comparison: 1-Cyclododecen-1-YL acetate is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties compared to other cyclic acetates. This structural feature makes it particularly valuable in applications requiring large ring systems, such as in the synthesis of macrocyclic compounds and in the study of ring strain and conformational dynamics .
Properties
CAS No. |
32399-66-9 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(1Z)-cyclododecen-1-yl] acetate |
InChI |
InChI=1S/C14H24O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3/b14-11- |
InChI Key |
MVDXLMZXIHINTD-KAMYIIQDSA-N |
Isomeric SMILES |
CC(=O)O/C/1=C\CCCCCCCCCC1 |
Canonical SMILES |
CC(=O)OC1=CCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



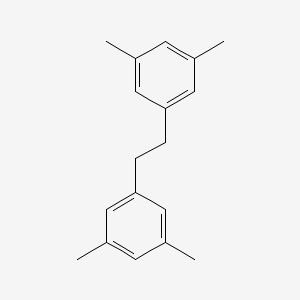
![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)
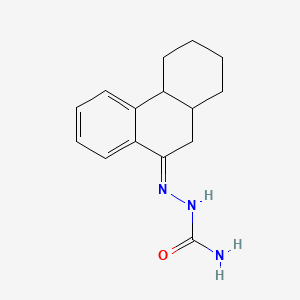
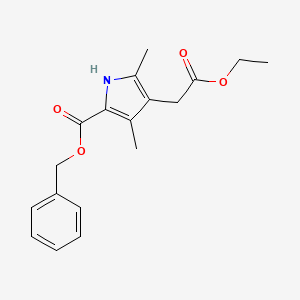

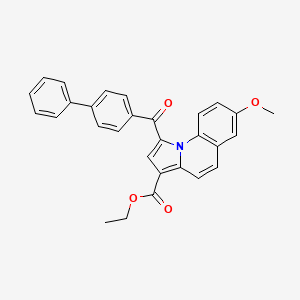
![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)




